MLN120B dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

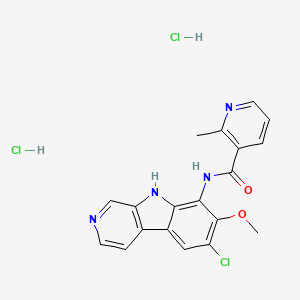

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOVWFBTRXQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MLN120B Dihydrochloride: An In-Depth Technical Guide to a Selective IKKβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN120B dihydrochloride is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making IKKβ a compelling therapeutic target. This technical guide provides a comprehensive overview of MLN120B, including its mechanism of action, kinase selectivity, and its effects in preclinical models. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

The inhibitor of κB (IκB) kinase (IKK) complex is a central regulator of the NF-κB signaling cascade. The complex is primarily composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). In the canonical pathway, various stimuli, such as tumor necrosis factor-α (TNF-α), lead to the activation of the IKK complex, which then phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

IKKβ is the predominant kinase responsible for stimulus-induced IκB phosphorylation in the canonical NF-κB pathway. Its selective inhibition is a key strategy for therapeutic intervention in diseases driven by aberrant NF-κB activation. MLN120B has emerged as a valuable tool compound for studying the biological consequences of IKKβ inhibition.

Mechanism of Action

MLN120B is a reversible and ATP-competitive inhibitor of IKKβ. It binds to the ATP-binding pocket of the IKKβ enzyme, preventing the transfer of a phosphate group from ATP to its substrate, IκBα. This inhibition of IκBα phosphorylation prevents its degradation and consequently blocks the nuclear translocation and activation of NF-κB.

dot

Caption: Mechanism of MLN120B action on the canonical NF-κB pathway.

Quantitative Data

Kinase Selectivity Profile

MLN120B exhibits high selectivity for IKKβ. While a comprehensive screening panel against a wide array of kinases is not publicly available in a single source, existing data demonstrates significant selectivity over the closely related IKKα isoform.

| Kinase | IC50 (nM) | Selectivity (fold vs IKKβ) | Reference |

| IKKβ | 45 | - | [1] |

| IKKα | >50,000 | >1100 | [1] |

Note: IC50 values can vary depending on the assay conditions.

In Vitro Cellular Activity

MLN120B effectively inhibits NF-κB signaling and demonstrates anti-proliferative and pro-apoptotic effects in various cell lines, particularly in multiple myeloma.

| Cell Line | Assay | Effect | Concentration | Reference |

| Multiple Myeloma (various) | Growth Inhibition | 25% to 90% | Dose-dependent | [2] |

| RPMI 8226, INA6 | IκBα Phosphorylation | Inhibition | 5-10 µM | [3] |

| MM.1S | TNF-α-induced IκBα Phosphorylation | Complete Blockade | 1.25-20 µM | [3] |

| MM.1S, U266, INA6 | Adhesion-induced Proliferation | Almost complete blockade | Not specified | [2] |

In Vivo Efficacy

MLN120B has demonstrated anti-tumor activity in preclinical animal models of multiple myeloma.

| Model | Treatment | Effect | Reference |

| SCID-hu mouse model with INA6 human multiple myeloma cells | MLN120B (50 mg/kg, oral, twice daily) | Reduction in tumor growth marker (shuIL-6R) and a trend toward prolonged survival | [2] |

Experimental Protocols

Biochemical IKKβ Kinase Assay (In Vitro)

This protocol is a representative method for determining the in vitro potency of IKKβ inhibitors.

Objective: To measure the IC50 of MLN120B against recombinant IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Prepare serial dilutions of MLN120B in DMSO and then dilute further in kinase assay buffer.

-

Add the diluted MLN120B or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the IKKβ enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, LanthaScreen).

-

Calculate the percent inhibition for each MLN120B concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for a biochemical IKKβ kinase inhibition assay.

Western Blot for IκBα Phosphorylation

This protocol details the steps to assess the effect of MLN120B on IκBα phosphorylation in cultured cells.

Objective: To determine if MLN120B inhibits stimulus-induced phosphorylation of IκBα.

Materials:

-

Cell line of interest (e.g., multiple myeloma cells)

-

This compound

-

Stimulating agent (e.g., TNF-α)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of MLN120B or vehicle for a specified time (e.g., 90 minutes).

-

Stimulate the cells with TNF-α for a short period (e.g., 20 minutes).

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).

In Vivo SCID-hu Mouse Model of Multiple Myeloma

This protocol provides a general framework for evaluating the anti-tumor efficacy of MLN120B in a clinically relevant in vivo model.

Objective: To assess the effect of MLN120B on the growth of human multiple myeloma cells in a humanized bone marrow microenvironment.

Materials:

-

Severe combined immunodeficient (SCID) mice

-

Human fetal bone chips

-

Human multiple myeloma cell line (e.g., INA6)

-

This compound formulated for oral administration

-

Equipment for animal handling, injection, and monitoring

-

Method for monitoring tumor burden (e.g., ELISA for a human-specific marker like soluble IL-6 receptor)

Procedure:

-

Surgically implant human fetal bone chips into SCID mice to create the SCID-hu model.

-

Allow the mice to recover and the bone grafts to establish.

-

Inject human multiple myeloma cells directly into the implanted human bone.

-

Monitor tumor engraftment and growth by measuring a human-specific biomarker in the mouse serum.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer MLN120B or vehicle orally to the respective groups according to the desired dosing schedule.

-

Continue to monitor tumor burden and the overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, immunohistochemistry).

Conclusion

This compound is a highly selective and potent inhibitor of IKKβ that has proven to be an invaluable research tool for elucidating the role of the canonical NF-κB pathway in health and disease. Its demonstrated efficacy in preclinical models of multiple myeloma highlights the therapeutic potential of targeting IKKβ. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working to advance our understanding of NF-κB signaling and to develop novel therapeutics for a range of debilitating diseases.

References.[1][2][3]

References

The Discovery and Development of MLN120B Dihydrochloride: A Technical Guide

An In-depth Analysis of a Potent IκB Kinase β (IKKβ) Inhibitor for Researchers, Scientists, and Drug Development Professionals

Abstract

MLN120B dihydrochloride, a novel and selective small-molecule inhibitor of IκB kinase β (IKKβ), has been a subject of significant preclinical investigation, particularly in the context of multiple myeloma and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of MLN120B. Through the targeted inhibition of IKKβ, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, MLN120B demonstrates potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document details the experimental methodologies employed to characterize its activity, presents key quantitative data in a structured format, and visualizes the core signaling pathways and experimental workflows. While preclinical data suggested a promising therapeutic potential, information regarding the clinical development of MLN120B remains limited in the public domain.

Introduction

The nuclear factor-κB (NF-κB) signaling pathway is a crucial regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including various cancers and chronic inflammatory disorders. The canonical NF-κB pathway is predominantly activated by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ plays a central role in the phosphorylation and subsequent proteasomal degradation of the inhibitor of κBα (IκBα), which otherwise sequesters NF-κB dimers (typically p65/p50) in the cytoplasm.[2] The degradation of IκBα allows for the nuclear translocation of NF-κB, where it initiates the transcription of target genes that promote cell survival and proliferation.[1]

This compound was identified as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ.[3][4] Its development was driven by the therapeutic hypothesis that inhibiting IKKβ would block aberrant NF-κB activation and thereby induce apoptosis and inhibit the growth of cancer cells, particularly those dependent on this pathway for survival, such as multiple myeloma.

Mechanism of Action

MLN120B exerts its biological effects by directly inhibiting the kinase activity of IKKβ. By competing with ATP for the binding site on the IKKβ subunit, MLN120B prevents the phosphorylation of IκBα at serine residues 32 and 36.[5][6] This inhibition stabilizes the IκBα protein, preventing its ubiquitination and degradation. Consequently, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its target genes. The downstream effects of IKKβ inhibition by MLN120B include the downregulation of various pro-survival and pro-inflammatory genes.[5][7]

Preclinical Development

The preclinical evaluation of MLN120B focused on its in vitro and in vivo efficacy, primarily in the context of multiple myeloma, a hematological malignancy characterized by constitutive NF-κB activation.

In Vitro Studies

A series of in vitro experiments were conducted to determine the potency and cellular effects of MLN120B.

3.1.1. IKKβ Kinase Inhibition

The direct inhibitory effect of MLN120B on IKKβ was quantified using kinase assays. These assays typically involve incubating recombinant IKKβ with a substrate (e.g., a peptide containing the IκBα phosphorylation sites) and ATP, and then measuring the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 45 nM | Recombinant IKKβ | [4] |

| IC50 | 60 nM | IκBα kinase complex assay | [8] |

Table 1: In Vitro IKKβ Inhibitory Activity of MLN120B

3.1.2. Cellular Activity in Multiple Myeloma

The anti-proliferative effects of MLN120B were evaluated in a panel of multiple myeloma cell lines. Cell viability was typically assessed using colorimetric assays such as the MTT assay.

| Cell Line | Effect | Concentration Range | Reference |

| MM.1S | 25-90% growth inhibition | Dose-dependent | [5] |

| RPMI 8226 | 25-90% growth inhibition | Dose-dependent | [5] |

| INA-6 | 25-90% growth inhibition | Dose-dependent | [5] |

| U266 | 25-90% growth inhibition | Dose-dependent | [5] |

Table 2: In Vitro Anti-proliferative Activity of MLN120B in Multiple Myeloma Cell Lines

Furthermore, studies demonstrated that MLN120B could augment the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and melphalan in certain multiple myeloma cell lines.[5] It was also shown to inhibit the constitutive secretion of interleukin-6 (IL-6) from bone marrow stromal cells (BMSCs) by 70-80%, a key cytokine that promotes myeloma cell growth and survival.[5][7]

In Vivo Studies

The in vivo efficacy of MLN120B was assessed using a severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma. This model involves implanting human fetal bone into SCID mice, followed by the injection of human multiple myeloma cells into the bone, thereby creating a human-specific microenvironment for tumor growth.

In this model, oral administration of MLN120B was shown to inhibit the growth of human multiple myeloma cells.[5][9] The treatment led to a reduction in tumor burden, as evidenced by decreased levels of soluble human IL-6 receptor (shuIL-6R) in the mouse serum, a biomarker for tumor load.[7] These findings suggested that MLN120B could effectively target multiple myeloma cells within the supportive bone marrow microenvironment.

Clinical Development

While the preclinical data for MLN120B provided a strong rationale for its clinical evaluation in multiple myeloma and other NF-κB-driven diseases, publicly available information on its clinical trial status is scarce.[5][9] One study mentioned that the preclinical results provided a "framework for clinical evaluation," but no subsequent clinical trial data for MLN120B could be identified in the public domain.[5] It is possible that the development of MLN120B was discontinued for reasons not publicly disclosed, a common occurrence in the pharmaceutical industry.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical characterization of MLN120B.

IKKβ Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IKKβ.

Protocol Outline:

-

Reagent Preparation: Recombinant human IKKβ, a biotinylated peptide substrate derived from IκBα, and ATP are prepared in a kinase reaction buffer. Serial dilutions of MLN120B are also prepared.

-

Kinase Reaction: The IKKβ enzyme, substrate, and varying concentrations of MLN120B are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection: The level of phosphorylated substrate is quantified. This can be achieved using various methods, such as an ELISA-based format with a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Multiple myeloma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10][11][12][13]

-

Compound Treatment: The cells are treated with various concentrations of MLN120B and incubated for a specified period (e.g., 48-72 hours).[10][11][12][13]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10][11][12][13]

-

Incubation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[10][11][12][13]

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[10][11][12][13]

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11][12][13]

Western Blot Analysis of NF-κB Signaling

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

Protocol Outline:

-

Cell Treatment and Lysis: Cells are treated with MLN120B for a specified time, often with or without a subsequent stimulus like TNF-α. The cells are then lysed to extract total cellular proteins or fractionated to separate cytoplasmic and nuclear proteins.[2][6][14][15]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.

Conclusion

This compound is a potent and selective inhibitor of IKKβ that effectively blocks the canonical NF-κB signaling pathway. Preclinical studies have demonstrated its ability to inhibit the proliferation of multiple myeloma cells in vitro and in vivo, providing a strong rationale for its development as a therapeutic agent for this and other NF-κB-dependent malignancies. However, the lack of publicly available clinical trial data suggests that its journey from a promising preclinical candidate to a clinically approved drug may have been halted. Despite this, the discovery and preclinical development of MLN120B have contributed valuable insights into the therapeutic potential of targeting the IKKβ/NF-κB axis in cancer and inflammatory diseases. The detailed experimental methodologies and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleck.co.jp [selleck.co.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

MLN120B Dihydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of MLN120B dihydrochloride, a potent and selective IκB kinase β (IKKβ) inhibitor. This guide covers its chemical properties, mechanism of action, and key experimental data, presented in a format designed for easy reference and application in a laboratory setting.

Core Chemical and Physical Data

This compound is the hydrochloride salt form of MLN120B. The following table summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 1782573-78-7[1][2][3] |

| Molecular Weight | 439.72 g/mol [1] |

| Molecular Formula | C₁₉H₁₅ClN₄O₂·2HCl[1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble to 20 mM in DMSO and to 5 mM in water with gentle warming.[1] |

| Storage | Store at -20°C[1] |

For reference, the properties of the free base and monohydrochloride salt are provided below:

| Compound | CAS Number | Molecular Weight |

| MLN120B (Free Base) | 783348-36-7 | 366.80 g/mol |

| MLN120B Hydrochloride | 1350272-92-2 | Not Available |

Mechanism of Action: Selective IKKβ Inhibition

MLN120B is a potent, ATP-competitive inhibitor of IκB kinase β (IKKβ) with an IC₅₀ of 60 nM.[1] It exhibits high selectivity for IKKβ over other kinases, including IKKα (EC₅₀ >100 μM) and IKKε (EC₅₀ >100 μM), as well as a panel of 28 other kinases (EC₅₀ >50 μM).[1]

The primary mechanism of action of MLN120B is the inhibition of the canonical NF-κB signaling pathway. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4][5]

In Vitro and In Vivo Activity

MLN120B has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in multiple myeloma. It has been shown to inhibit both baseline and TNF-α-induced NF-κB activation.[4]

In Vitro Efficacy

MLN120B induces dose-dependent growth inhibition in multiple myeloma cell lines, ranging from 25% to 90%.[4] The IC₅₀ values for NF-κB reporter assays in RAW264.7 cells are 1.4 µM, 14.8 µM, and 27.3 µM for NF-κB2-luc2, IL8-luc2, and TNF-AIP3-luc2 reporters, respectively.[6]

| Cell Line | Effect of MLN120B |

| Multiple Myeloma (general) | 25% to 90% growth inhibition.[4] |

| MM.1S, U266, INA6 | Almost complete blockage of cell growth stimulation induced by adherence to bone marrow stromal cells (BMSCs).[4] |

| RPMI 8226, INA6 | Augments growth inhibition triggered by doxorubicin and melphalan.[4] |

In Vivo Efficacy

In a severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma, oral administration of MLN120B at 50 mg/kg twice daily for 3 weeks resulted in the inhibition of tumor growth.[6]

Experimental Protocols

The following are generalized protocols for key experiments involving MLN120B. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for IκBα Phosphorylation

This protocol details the detection of IκBα phosphorylation to assess the inhibitory effect of MLN120B on the NF-κB pathway.

-

Cell Culture and Treatment:

-

Plate cells (e.g., multiple myeloma cell lines) at a suitable density and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of MLN120B (e.g., 1.25-20 µM) for 90 minutes.[5]

-

Stimulate cells with an NF-κB activator (e.g., 5 ng/mL TNF-α) for 20 minutes.[5] Include appropriate vehicle controls.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Cell Viability Assay

This protocol outlines a method to determine the effect of MLN120B on the proliferation of multiple myeloma cells.

-

Cell Seeding:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of MLN120B (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

-

In Vivo SCID-hu Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of MLN120B in a humanized mouse model of multiple myeloma.[4][7][8][9][10]

-

Animal Model:

-

Tumor Cell Inoculation:

-

After allowing for vascularization of the bone chip (typically 4-6 weeks), directly inject human multiple myeloma cells (e.g., INA-6) into the bone implant.[8]

-

-

Treatment Regimen:

-

Efficacy Evaluation:

-

Monitor tumor growth by measuring tumor volume or a relevant biomarker in the serum.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the animals and collect tumors and tissues for further analysis (e.g., histology, Western blot).

-

Conclusion

This compound is a valuable research tool for studying the NF-κB signaling pathway and its role in cancer and inflammatory diseases. Its high potency and selectivity for IKKβ make it a suitable agent for both in vitro and in vivo preclinical studies. The information and protocols provided in this guide are intended to facilitate the effective use of MLN120B in a research setting.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ML 120B dihydrochloride | TargetMol [targetmol.com]

- 3. 1782573-78-7|this compound|BLD Pharm [bldpharm.com]

- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Primary myeloma cells growing in SCID-hu mice: a model for studying the biology and treatment of myeloma and its manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pathogenesis of Multiple Myeloma: A Technical Guide to MLN120B Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of MLN120B dihydrochloride, a potent and selective IκB kinase β (IKKβ) inhibitor, in the pathogenesis of multiple myeloma (MM). Through a comprehensive review of preclinical studies, this document provides a detailed understanding of MLN120B's mechanism of action, its effects on key signaling pathways, and its potential as a therapeutic agent in MM. This guide is intended to serve as a valuable resource for researchers actively engaged in the study of multiple myeloma and the development of novel targeted therapies.

Introduction to Multiple Myeloma and the NF-κB Signaling Pathway

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The pathogenesis of MM is complex, involving genetic abnormalities and a supportive tumor microenvironment that promotes cancer cell growth, survival, and drug resistance.[1][2][3] A critical signaling pathway implicated in MM is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, cell proliferation, and apoptosis.[6][7]

In many MM cells, the NF-κB pathway is constitutively active, contributing to their malignant phenotype.[4][7] This activation can occur through two major pathways: the canonical (classical) and the non-canonical (alternative) pathways. The canonical pathway is predominantly mediated by the IKKβ subunit of the IκB kinase (IKK) complex.[4][8] Upon activation by various stimuli, including cytokines like TNF-α, the IKK complex phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival and proliferation.[3][9][10]

Given the central role of IKKβ in the canonical NF-κB pathway, it has emerged as a key therapeutic target in multiple myeloma.

This compound: A Selective IKKβ Inhibitor

MLN120B is a small molecule inhibitor that selectively targets the IKKβ subunit, thereby blocking the canonical NF-κB signaling cascade.[8][9] By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the p50/p65 NF-κB complex in the cytoplasm, inhibiting its transcriptional activity.[9][11]

In Vitro Efficacy of MLN120B in Multiple Myeloma

Inhibition of NF-κB Activation

Studies have consistently demonstrated that MLN120B effectively inhibits both baseline and TNF-α-induced NF-κB activation in various multiple myeloma cell lines.[9][12] This inhibition is achieved through the blockade of IκBα phosphorylation and degradation.[9][11] However, the effect of MLN120B on NF-κB activity can vary between cell lines, with some showing significant inhibition while others are less sensitive.[9][13] This differential sensitivity may be related to the underlying genetic makeup of the cancer cells and their dependence on the canonical versus the non-canonical NF-κB pathway.[4][13]

Inhibition of Multiple Myeloma Cell Growth and Viability

MLN120B has been shown to inhibit the proliferation of a wide range of multiple myeloma cell lines in a dose-dependent manner.[4][9][12] The growth inhibition can range from 25% to 90% depending on the cell line and the concentration of MLN120B used.[4][9][12]

| Cell Line | Drug | Parameter | Value | Reference |

| RPMI 8226 | MLN120B | Growth Inhibition | Up to 35% (MTT), 75% ([3H]thymidine) at 20 µmol/L | [9] |

| INA6 | MLN120B | Growth Inhibition | Dose-dependent | [9] |

| MM.1S | MLN120B | Growth Inhibition | Dose-dependent | [9] |

| U266 | MLN120B | Growth Inhibition | Dose-dependent | [9] |

| Patient MM Cells | MLN120B | Cytotoxicity | Augmented with doxorubicin and dexamethasone | [9] |

Table 1: In Vitro Efficacy of MLN120B on Multiple Myeloma Cell Lines.

Interaction with the Bone Marrow Microenvironment

The bone marrow microenvironment plays a crucial role in supporting the growth and survival of multiple myeloma cells.[11][12][14] This supportive interaction is mediated, in part, by the secretion of cytokines such as Interleukin-6 (IL-6) by bone marrow stromal cells (BMSCs).[9][14] MLN120B has been shown to disrupt this protective niche.

Specifically, MLN120B:

-

Inhibits IL-6 Secretion: It significantly down-regulates the constitutive and MM cell adhesion-induced secretion of IL-6 from BMSCs by 70% to 80%.[4][9][12]

-

Blocks Paracrine Growth: MLN120B almost completely blocks the stimulation of MM cell growth induced by their adherence to BMSCs.[4][9][12]

-

Overcomes Drug Resistance: It can overcome the protective effect of BMSCs against conventional therapies like dexamethasone.[9][12]

| Condition | Drug | Effect | Magnitude | Reference |

| Constitutive BMSC IL-6 Secretion | MLN120B | Inhibition | 70-80% | [4][12] |

| MM cell adhesion-induced BMSC IL-6 Secretion | MLN120B | Inhibition | Almost complete | [9][12] |

| MM cell proliferation with BMSC co-culture | MLN120B | Inhibition | Almost complete | [9][12] |

Table 2: Effect of MLN120B on the Multiple Myeloma-Bone Marrow Microenvironment Interaction.

In Vivo Efficacy of MLN120B in a Preclinical Model

The antitumor activity of MLN120B has been evaluated in a clinically relevant severe combined immunodeficient (SCID)-hu mouse model, where human multiple myeloma cells are grown in a human bone marrow environment.[5][9][14] In this model, MLN120B demonstrated the ability to inhibit the growth of human multiple myeloma cells, providing a strong rationale for its clinical evaluation.[9][12]

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway and Inhibition by MLN120B

Caption: Canonical NF-κB pathway and the inhibitory action of MLN120B.

Experimental Workflow for Assessing MLN120B Efficacy

Caption: Experimental workflow for evaluating MLN120B in multiple myeloma.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Plating: Seed multiple myeloma cells (e.g., RPMI 8226, MM.1S) in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Drug Treatment: Add varying concentrations of this compound (e.g., 2.5-40 µmol/L) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15][16]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for IκBα Phosphorylation

-

Cell Treatment: Culture MM cells (e.g., MM.1S) and treat with MLN120B (e.g., 5 and 10 µmol/L) for 90 minutes. For stimulation, add TNF-α (e.g., 5 ng/mL) for the final 20 minutes of incubation.[11]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3][10]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

-

Nuclear Extraction: Treat MM cells with MLN120B as described for Western blotting. Isolate nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei.[6][17][18]

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the labeled probe with nuclear extracts (e.g., 5-10 µg) in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.

Conclusion

This compound demonstrates significant preclinical activity against multiple myeloma by effectively targeting the canonical NF-κB pathway. Its ability to inhibit MM cell proliferation, induce apoptosis, and disrupt the supportive bone marrow microenvironment highlights its potential as a therapeutic agent. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the role of IKKβ inhibition in multiple myeloma and for the development of novel therapeutic strategies targeting this critical signaling pathway. Further investigation into combination therapies and the mechanisms of resistance will be crucial for translating these promising preclinical findings into clinical benefits for patients with multiple myeloma.

References

- 1. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular immunotherapy on primary multiple myeloma expanded in a 3D bone marrow niche model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Modeling multiple myeloma-bone marrow interactions and response to drugs in a 3D surrogate microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Primary myeloma cells growing in SCID-hu mice: a model for studying the biology and treatment of myeloma and its manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. med.upenn.edu [med.upenn.edu]

- 18. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

Methodological & Application

Application Notes and Protocols for MLN120B Dihydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of MLN120B dihydrochloride in DMSO. MLN120B is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 439.72 g/mol | [1][2] |

| CAS Number | 1782573-78-7 | [1][2] |

| Solubility in DMSO | ≥ 31 mg/mL (≥ 84.51 mM) | [3] |

| Recommended Stock Concentration | 20 mM in DMSO | [1][4] |

| IC₅₀ for IKKβ | 60 nM | [1][2] |

| Appearance | Solid powder | [2] |

Experimental Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 20 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Sterile, precision pipettes and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the hygroscopic powder.

-

Mass Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 20 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.020 mol/L x 0.001 L x 439.72 g/mol x 1000 mg/g

-

Mass (mg) = 8.79 mg

-

-

Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store the aliquots at -20°C or -80°C.

Safety, Handling, and Storage

Safety and Handling:

-

This compound is for research use only and not for human or veterinary use.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Storage and Stability:

-

Solid Powder: Store the solid powder at -20°C in a desiccator for long-term stability.

-

Stock Solution: Store the DMSO stock solution in tightly sealed, light-protected aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[3] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Biological Context and Mechanism of Action

MLN120B is a potent, ATP-competitive inhibitor of IKKβ, a critical kinase in the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In its inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1), the IKK complex (containing IKKβ) is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response and cell survival. By inhibiting IKKβ, MLN120B prevents the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.

NF-κB Signaling Pathway and Inhibition by MLN120B

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by MLN120B.

References

Optimal Concentration of MLN120B Dihydrochloride for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLN120B dihydrochloride is a potent and selective inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. This mechanism of action makes MLN120B a valuable tool for studying the role of the NF-κB pathway in various cellular processes, including inflammation, immunity, cell survival, and proliferation. Furthermore, its potential as a therapeutic agent is being explored in diseases where this pathway is aberrantly activated, such as in multiple myeloma and rheumatoid arthritis.

These application notes provide comprehensive protocols and guidelines for determining and utilizing the optimal concentration of this compound in cell culture experiments to achieve desired biological effects while minimizing off-target toxicity.

Data Presentation: Efficacy of this compound in Various Cell Lines

The effective concentration of MLN120B can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. The following tables summarize the reported IC50 values and effective concentrations for MLN120B in different cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | Cell Type | Assay | IC50 Value | Reference |

| Multiple Myeloma Cell Lines (general) | Human Multiple Myeloma | Cell Growth Inhibition | 18-35 µmol/L | [1] |

| RAW264.7 (NF-κB2-luc2 reporter) | Murine Macrophage | NF-κB Activation | 1.4 µM | [2] |

| RAW264.7 (IL8-luc2 reporter) | Murine Macrophage | NF-κB Activation | 14.8 µM | [2] |

| RAW264.7 (TNF-AIP3-luc2 reporter) | Murine Macrophage | NF-κB Activation | 27.3 µM | [2] |

Table 2: Effective Concentrations of this compound for Biological Effects

| Cell Line | Cell Type | Effect | Concentration Range | Incubation Time | Reference |

| MM.1S, RPMI 8226, INA6 | Human Multiple Myeloma | Inhibition of IκBα phosphorylation | 5-10 µmol/L | 90 minutes | [3] |

| MM.1S | Human Multiple Myeloma | Inhibition of TNF-α-induced NF-κB activation | 1.25-20 µmol/L | 90 minutes | [3] |

| MM.1S, MM.1R, U266, INA6, H929, RPMI8226, RPMI-LR5, OPM1, OPM2 | Human Multiple Myeloma | Inhibition of cell proliferation ([³H]-thymidine uptake) | 0-40 µM | 72 hours | [4] |

| MM.1S, U266, INA6 | Human Multiple Myeloma | Complete blockage of cell growth stimulation by BMSCs | 1.25-40 µM | 72 hours | [2] |

| Primary Mouse Synovial Fibroblasts | Mouse Synovial Fibroblasts | Inhibition of IKK2 | 10 µM | 3 hours (pretreatment) | [5] |

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by MLN120B.

Caption: Canonical NF-κB signaling pathway and MLN120B inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of MLN120B on adherent or suspension cells.

Materials:

-

This compound

-

Sterile, tissue culture-treated 96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Adherent cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Suspension cells: Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the MLN120B stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of MLN120B. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the MLN120B concentration to determine the IC50 value.

-

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the procedure for assessing the inhibitory effect of MLN120B on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Materials:

-

This compound

-

6-well or 10 cm tissue culture plates

-

Complete cell culture medium

-

TNF-α (or other appropriate stimulus)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat the cells with the desired concentrations of MLN120B (or vehicle control) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for a short period (e.g., 15-30 minutes) to induce phosphorylation of IκBα and p65.[2]

-

-

Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well/dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane four times with TBST for 10 minutes each.[2]

-

-

Detection:

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the signal of the phosphorylated proteins to the total protein levels and/or a loading control to determine the relative change in phosphorylation.

-

Experimental Workflow Diagram

Caption: General workflow for cell culture experiments with MLN120B.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for MLN120B Dihydrochloride in Murine In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of MLN120B dihydrochloride, a potent and selective inhibitor of IκB kinase β (IKKβ), in preclinical murine models of cancer, with a particular focus on multiple myeloma. This document outlines detailed protocols for dosage, administration, and experimental workflows based on established research. All quantitative data from cited studies are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental procedures are visualized through diagrams generated using the DOT language to ensure clarity and reproducibility.

Introduction

MLN120B is an ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] The NF-κB pathway is constitutively active in various malignancies, including multiple myeloma, where it promotes cell proliferation, survival, and drug resistance.[2][3] By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB dimers (p50/p65) in the cytoplasm and inhibiting the transcription of pro-survival genes.[1][4] Preclinical studies have demonstrated the anti-tumor efficacy of MLN120B in in vivo mouse models, making it a valuable tool for cancer research and drug development.[2][5]

Data Presentation

Table 1: In Vivo Dosage and Administration of MLN120B in Mouse Models

| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |

| SCID-hu | Multiple Myeloma | 50 mg/kg | Oral | Twice daily for 3 weeks | [2] |

| SCID Xenograft | Non-Hodgkin's Lymphoma | 120 mg/kg | Oral | Single dose on day 7 | [5] |

| SCID Xenograft | Non-Hodgkin's Lymphoma | 60 mg/kg | Oral | Twice daily on day 7 | [5] |

| SCID Xenograft | Non-Hodgkin's Lymphoma | 60 mg/kg | Oral | Twice daily for 28 days | [5] |

Signaling Pathway

The diagram below illustrates the canonical and non-canonical NF-κB signaling pathways and highlights the specific point of inhibition by MLN120B.

Caption: MLN120B inhibits the canonical NF-κB pathway by targeting IKKβ.

Experimental Protocols

Formulation of this compound for Oral Administration

Note: While some studies mention dissolving MLN120B in DMSO for in vitro use[5], a specific vehicle for oral gavage in mice is not consistently reported in the reviewed literature. A common and effective vehicle for oral administration of hydrophobic compounds in mice is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The following protocol is a recommended procedure.

-

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose (CMC), low viscosity, in sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Calculate the required amount of this compound and vehicle for the study.

-

Weigh the MLN120B powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of 0.5% CMC solution to the tube.

-

Vortex vigorously for 5-10 minutes to create a homogenous suspension.

-

If necessary, sonicate the suspension for short intervals in a water bath to aid dispersion.

-

Prepare the suspension fresh daily before administration.

-

In Vivo Efficacy Study in a Multiple Myeloma SCID Mouse Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of MLN120B in a SCID mouse model bearing human multiple myeloma cells.

Caption: Workflow for an in vivo efficacy study of MLN120B in a mouse model.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

-

Cell Line: Human multiple myeloma cell line (e.g., INA-6, MM.1S).

-

Procedure:

-

Cell Culture and Preparation: Culture multiple myeloma cells under standard conditions. On the day of implantation, harvest cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each SCID mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound suspension or vehicle control via oral gavage according to the desired dosage and schedule (e.g., 50 mg/kg, twice daily).

-

Monitoring and Endpoint: Monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

-

Analysis: Excise the tumors at the end of the study, weigh them, and, if required, process them for further analysis (e.g., histology, western blotting).

-

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines.

References

- 1. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes: Detecting Phosphorylated IκBα (p-IκBα) Following MLN120B Dihydrochloride Treatment

Introduction

MLN120B dihydrochloride is a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The activation of this pathway is initiated by various stimuli, such as inflammatory cytokines, leading to the phosphorylation of the inhibitory protein IκBα at serine residues 32 and 36 by IKKβ. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB complex (typically a heterodimer of p65 and p50 subunits) to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.

By inhibiting IKKβ, MLN120B prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking downstream NF-κB-mediated gene expression.[2] Western blotting is a widely used and effective method to specifically detect the phosphorylated form of IκBα (p-IκBα), providing a direct measure of IKKβ activity and the efficacy of inhibitors like MLN120B. These application notes provide a detailed protocol for the detection of p-IκBα by Western blot in cell lysates following treatment with this compound.

Principle of the Assay

This protocol outlines a Western blot procedure to semi-quantitatively measure the levels of phosphorylated IκBα (p-IκBα) in cell lysates.[3] Cells are first treated with this compound at various concentrations and for specific durations, often followed by stimulation with an NF-κB activator (e.g., TNF-α) to induce IκBα phosphorylation. Total protein is then extracted, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of IκBα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is used to visualize the protein bands, and the signal intensity is quantified. To ensure accurate quantification, the levels of p-IκBα are often normalized to the levels of total IκBα or a housekeeping protein.[4]

Data Presentation

The following table summarizes representative quantitative data on the effect of MLN120B on p-IκBα levels. The data is illustrative and based on findings that MLN120B inhibits IκBα phosphorylation in a dose-dependent manner. Actual results may vary depending on the specific experimental conditions, cell type, and stimulus used.

| Treatment Group | MLN120B Concentration (µM) | Stimulation | p-IκBα / Total IκBα Ratio (Normalized to Stimulated Control) | Standard Deviation |

| Untreated Control | 0 | None | 0.10 | ± 0.02 |

| Stimulated Control | 0 | TNF-α (5 ng/mL) | 1.00 | ± 0.15 |

| MLN120B | 1.25 | TNF-α (5 ng/mL) | 0.65 | ± 0.09 |

| MLN120B | 5 | TNF-α (5 ng/mL) | 0.25 | ± 0.05 |

| MLN120B | 10 | TNF-α (5 ng/mL) | 0.12 | ± 0.03 |

| MLN120B | 20 | TNF-α (5 ng/mL) | 0.08 | ± 0.02 |

Note: The data in this table is a representative example synthesized from literature findings and should be used for illustrative purposes.[5]

Signaling Pathway and Experimental Workflow Diagrams

Caption: NF-κB signaling pathway and the inhibitory action of MLN120B.

Caption: Experimental workflow for Western blot analysis of p-IκBα.

Experimental Protocols

Materials and Reagents

-

Cell Culture: Appropriate cell line (e.g., HeLa, HEK293, multiple myeloma cell lines), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

This compound: Stock solution prepared in DMSO.

-

Stimulus (optional): Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activators.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

-

Inhibitors: Protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit.

-

Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol or DTT).

-

Electrophoresis: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine.

-

Protein Transfer: PVDF membrane (0.45 µm), methanol, transfer buffer (Tris, glycine, methanol).[6][7][8][9][10]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-IκBα (Ser32) antibody, mouse anti-total IκBα antibody.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

Protocol

1. Cell Culture and Treatment a. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified time (e.g., 90 minutes).[5] Include a vehicle control (DMSO). c. (Optional) Following MLN120B pre-treatment, stimulate the cells with an NF-κB activator such as TNF-α (e.g., 5 ng/mL) for a short duration (e.g., 20 minutes) to induce IκBα phosphorylation.[5] Include an unstimulated control and a stimulated control without MLN120B.

2. Cell Lysis a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each dish.[11][12][13][14][15] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. b. Include a pre-stained protein ladder to monitor protein migration. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

6. Protein Transfer a. Activate the PVDF membrane by briefly immersing it in methanol.[8] b. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. c. Assemble the transfer stack and perform the protein transfer using a wet or semi-dry transfer system (e.g., 100V for 1 hour at 4°C).

7. Blocking a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phosphoprotein detection due to the presence of phosphoprotein casein.

8. Primary Antibody Incubation a. Dilute the primary antibodies (anti-p-IκBα and anti-total IκBα) in 5% BSA in TBST according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

9. Secondary Antibody Incubation a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

10. Detection and Analysis a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the ECL detection reagent according to the manufacturer's instructions. c. Incubate the membrane with the ECL reagent. d. Capture the chemiluminescent signal using a digital imaging system. e. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).[3][16] Normalize the p-IκBα signal to the total IκBα signal for each sample.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]

- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cobetter.com [cobetter.com]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. biossusa.com [biossusa.com]

- 11. nsjbio.com [nsjbio.com]

- 12. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for NF-κB Reporter Assay Using MLN120B Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of diseases, including cancer, chronic inflammatory conditions, and autoimmune disorders, making it a prime target for therapeutic intervention.[1][2] The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[1] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[1][3]

MLN120B dihydrochloride is a potent, selective, and ATP-competitive inhibitor of IκB kinase beta (IKKβ or IKK2), a key component of the IKK complex.[4][5] By inhibiting IKKβ, MLN120B prevents the phosphorylation of IκBα and the subsequent activation of NF-κB.[5][6] This application note provides a detailed protocol for a cell-based luciferase reporter assay to measure the inhibitory activity of MLN120B on the NF-κB pathway.

Principle of the Assay

This assay utilizes a reporter cell line, typically a human embryonic kidney cell line (HEK293), engineered to contain a luciferase reporter gene under the transcriptional control of NF-κB response elements.[1][7] When the NF-κB pathway is activated by a stimulus such as TNF-α, the translocated NF-κB binds to these response elements, driving the expression of luciferase. The amount of luciferase protein is then quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence.[8] The light output is directly proportional to NF-κB transcriptional activity. The inhibitory effect of MLN120B is measured as a dose-dependent decrease in the luminescence signal in stimulated cells. For enhanced accuracy, a dual-luciferase system is often employed, where a second reporter (e.g., Renilla luciferase) under a constitutive promoter is used to normalize the data for variations in cell number and transfection efficiency.[9][10]

NF-κB Signaling Pathway and MLN120B Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the mechanism of inhibition by MLN120B.

Caption: Canonical NF-κB pathway and inhibition by MLN120B.

Experimental Protocol

This protocol is designed for a 96-well plate format.

4.1. Materials and Reagents

-

Cells: HEK293 cells stably or transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: this compound (Stock solution in DMSO, e.g., 10 mM).